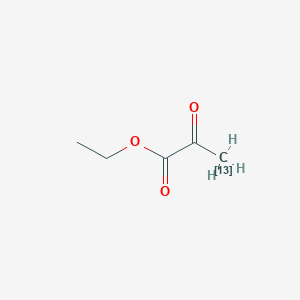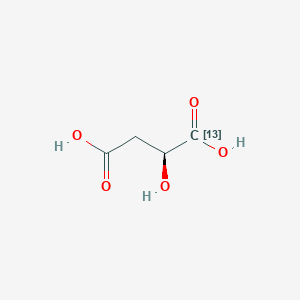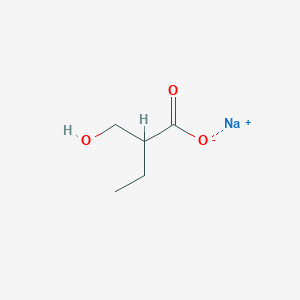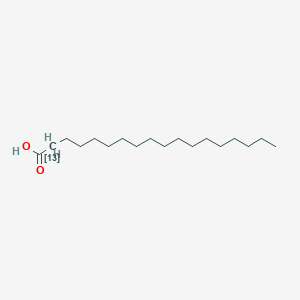
Lithium chloride (7LiCl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium chloride (7LiCl) is a chemical compound consisting of lithium and chloride ions. It is a white, hygroscopic solid with the chemical formula LiCl. This compound is known for its high solubility in water and its ability to absorb moisture from the air. Lithium chloride is used in various applications, including the production of lithium metal, as a desiccant, and in the field of molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium chloride can be synthesized through several methods:
Reaction of Lithium Carbonate with Hydrochloric Acid: This is the most common method. Lithium carbonate reacts with hydrochloric acid to produce lithium chloride and carbon dioxide. [ \text{Li}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{LiCl} + \text{CO}_2 + \text{H}_2\text{O} ]
Direct Reaction of Lithium Metal with Chlorine Gas: This method is less common due to the high reactivity and cost of lithium metal. [ 2\text{Li} + \text{Cl}_2 \rightarrow 2\text{LiCl} ]
Industrial Production Methods: In industrial settings, lithium chloride is often produced by treating lithium carbonate with hydrochloric acid. The resulting solution is then evaporated to obtain lithium chloride crystals .
Types of Reactions:
Oxidation and Reduction: Lithium chloride does not undergo oxidation or reduction reactions under normal conditions due to the stability of the lithium ion.
Substitution Reactions: Lithium chloride can participate in substitution reactions, particularly with other halides. [ \text{LiCl} + \text{NaOH} \rightarrow \text{LiOH} + \text{NaCl} ]
Common Reagents and Conditions:
Sulfuric Acid: Reacts with lithium chloride to form lithium sulfate and hydrogen chloride. [ 2\text{LiCl} + \text{H}_2\text{SO}_4 \rightarrow \text{Li}_2\text{SO}_4 + 2\text{HCl} ]
Major Products:
Lithium Hydroxide: Formed when lithium chloride reacts with sodium hydroxide.
Lithium Sulfate: Formed when lithium chloride reacts with sulfuric acid.
Aplicaciones Científicas De Investigación
Lithium chloride has a wide range of applications in scientific research:
Chemistry: Used as a flux in the production of lithium metal and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic effects in treating bipolar disorder and depression.
Industry: Used as a desiccant, in brazing fluxes for aluminum, and in the production of lithium-ion batteries.
Mecanismo De Acción
The mechanism of action of lithium chloride varies depending on its application:
Antiviral Activity: Lithium chloride has been found to inhibit the replication of certain viruses by interfering with viral RNA synthesis and preventing apoptosis in infected cells.
Neuroprotective Effects: In the treatment of bipolar disorder, lithium chloride is believed to modulate neurotransmitter levels and protect neurons from damage by reducing oxidative stress and inflammation.
Comparación Con Compuestos Similares
Lithium chloride can be compared with other lithium halides such as lithium fluoride, lithium bromide, and lithium iodide:
Lithium Fluoride (LiF): Less soluble in water compared to lithium chloride.
Lithium Bromide (LiBr): More hygroscopic and used extensively in air conditioning systems.
Lithium Iodide (LiI): Used in organic synthesis and as a solid electrolyte in batteries.
Uniqueness of Lithium Chloride:
High Solubility: Lithium chloride’s high solubility in water and other polar solvents makes it unique among lithium halides.
Versatility: Its applications range from industrial uses to scientific research, highlighting its versatility.
Propiedades
IUPAC Name |
heptalithium;heptachloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7ClH.7Li/h7*1H;;;;;;;/q;;;;;;;7*+1/p-7 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHVEYYBBNWJMV-UHFFFAOYSA-G |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl7Li7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20233-17-4 |
Source


|
| Record name | Lithium chloride (7LiCl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020233174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)
![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)

